![molecular formula C21H20Cl2N4O B4652766 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide](/img/structure/B4652766.png)
8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
Overview
Description
8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. CQ has been extensively studied due to its therapeutic potential in various diseases, including malaria, cancer, and autoimmune disorders.
Mechanism of Action
The mechanism of action of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in the parasite's digestive vacuole, leading to the accumulation of toxic heme and subsequent death of the parasite. In cancer cells, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to inhibit autophagy, a process that allows cells to recycle damaged organelles and proteins, leading to the accumulation of damaged components and subsequent cell death. In autoimmune disorders, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of heme polymerization, inhibition of autophagy, and modulation of the immune response. Additionally, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to have antioxidant properties, which may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide. One area of research is the development of new derivatives of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide and its potential side effects. Finally, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide may have potential applications in other diseases, such as viral infections and neurodegenerative disorders, which warrant further investigation.
Scientific Research Applications
8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been extensively studied for its therapeutic potential in various diseases. In malaria, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been used as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the disease. 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, due to its ability to modulate the immune response.
properties
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O/c1-26-8-10-27(11-9-26)25-21(28)17-13-19(14-4-2-5-15(22)12-14)24-20-16(17)6-3-7-18(20)23/h2-7,12-13H,8-11H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCVDTFRDMVYHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(3-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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